molecular formula C7H3ClFNO3 B3187982 4-Chloro-5-fluoro-2-nitrobenzaldehyde CAS No. 184843-93-4

4-Chloro-5-fluoro-2-nitrobenzaldehyde

Cat. No.: B3187982
CAS No.: 184843-93-4
M. Wt: 203.55 g/mol
InChI Key: WYMZXNRXRADFTH-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-nitrobenzaldehyde (molecular formula: C₇H₃ClFNO₃) is a substituted benzaldehyde derivative featuring three distinct functional groups: a nitro group (-NO₂) at position 2, a chlorine atom at position 4, and a fluorine atom at position 5. This compound is structurally significant due to its electron-withdrawing substituents, which confer unique reactivity and physicochemical properties. The aldehyde group at position 1 makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where it may serve as a precursor for heterocyclic compounds or Schiff bases. Its nitro group enables reduction to amines, while the halogen substituents (Cl and F) influence regioselectivity in further substitution reactions .

Properties

CAS No.

184843-93-4

Molecular Formula

C7H3ClFNO3

Molecular Weight

203.55 g/mol

IUPAC Name

4-chloro-5-fluoro-2-nitrobenzaldehyde

InChI

InChI=1S/C7H3ClFNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H

InChI Key

WYMZXNRXRADFTH-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])C=O

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-5-fluoro-2-nitrobenzaldehyde with key analogues, focusing on substituent positions, functional groups, and inferred reactivity based on electronic and steric effects.

Substituent Positional Isomers
Compound Name Substituent Positions (Relative to Aldehyde) Functional Groups Key Differences vs. Target Compound
This compound 2-NO₂, 4-Cl, 5-F Aldehyde (-CHO) Reference compound for comparison.
5-Chloro-2-nitrobenzaldehyde () 2-NO₂, 5-Cl Aldehyde (-CHO) Lacks fluorine; reduced steric hindrance and altered electronic effects at position 4 .
5-Chloro-4-fluoro-2-nitrobenzoic acid (CAS 138762-97-7, ) 2-NO₂, 4-F, 5-Cl Carboxylic acid (-COOH) Carboxylic acid group increases polarity and hydrogen-bonding capacity compared to aldehyde .
4-Chloro-2-fluoro-5-nitrobenzoic acid (CAS 35112-05-1, ) 5-NO₂, 2-F, 4-Cl Carboxylic acid (-COOH) Nitro group at position 5 alters electronic distribution and meta-directing effects .

Key Insights :

  • Electron-withdrawing effects: The trifecta of -NO₂, -Cl, and -F in the target compound creates a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (NAS) at positions ortho/para to the nitro group. In contrast, isomers like 5-chloro-2-nitrobenzaldehyde lack fluorine, reducing overall electron withdrawal .
  • Functional group reactivity : Aldehydes (target compound) are more reactive toward nucleophilic addition than carboxylic acids (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid), which instead undergo decarboxylation or esterification .
Functional Group Variants
Compound Name Core Structure Functional Group Modifications Reactivity Implications
2-Chloro-4-fluorobenzoyl chloride (, Item 15) Benzoyl chloride -COCl instead of -CHO Higher electrophilicity; reacts readily with amines/alcohols to form amides/esters .
5-Chloro-2-nitrobenzotrifluoride () Trifluoromethyl -CF₃ at position 3 (relative to nitro) -CF₃ enhances lipophilicity and metabolic stability compared to -CHO .
1-Chloro-2-((4-chlorobenzyl)oxy)-4-fluoro-5-nitrobenzene () Benzene derivative -OCH₂(4-ClC₆H₄) instead of -CHO Bulky substituent reduces solubility in polar solvents .

Key Insights :

  • Benzoyl chloride derivatives (e.g., 2-chloro-4-fluorobenzoyl chloride) are more reactive in acylations than aldehydes due to the superior leaving-group ability of Cl⁻ .
  • Trifluoromethyl groups (e.g., in 5-chloro-2-nitrobenzotrifluoride) increase hydrophobicity, making such compounds more suitable for lipid-rich environments in drug design .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Identify substituent positions. For example, the aldehyde proton appears as a singlet near δ 10.2 ppm, while nitro group deshielding affects adjacent carbons .
  • FT-IR : Confirm nitro (asymmetric stretch ~1530 cm⁻¹) and aldehyde (C=O stretch ~1700 cm⁻¹) functionalities .
  • HPLC-PDA : Quantify purity and detect trace impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .

How does the stability of this compound vary under different storage conditions?

Advanced Research Question

  • Light sensitivity : Nitro groups undergo photodegradation; store in amber vials at -20°C .
  • Thermal stability : Decomposition above 150°C (TGA data) generates Cl⁻ and NOx gases; avoid heating in closed systems .
  • Moisture : Hydrolysis of the aldehyde group occurs in aqueous media; use anhydrous solvents for long-term storage .

What are the methodological challenges in purifying this compound from reaction mixtures?

Basic Research Question

  • By-product removal : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate nitro isomers or dihalogenated impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance yield while avoiding co-precipitation of side products .
  • Sublimation : For high-purity requirements, vacuum sublimation at 80–100°C isolates the compound from non-volatile residues .

How can this compound serve as a precursor in medicinal chemistry applications?

Advanced Research Question

  • Pharmacophore design : The nitro group facilitates redox-active prodrug systems, while halogen atoms enhance binding to hydrophobic enzyme pockets .
  • Derivatization : React with amines to form Schiff bases (e.g., for antimicrobial screening) or reduce nitro to amine for coupling reactions .
  • Bioisosteric replacement : Replace Cl/F with other halogens to study SAR in target proteins .

How do researchers resolve conflicting reactivity data in nitro-aromatic aldehyde reactions?

Advanced Research Question

  • Controlled kinetic studies : Use stopped-flow techniques to isolate intermediates (e.g., nitroso derivatives) and identify rate-determining steps .
  • Computational modeling : DFT simulations (e.g., Gaussian) predict reaction pathways and transition states, reconciling experimental discrepancies .
  • Isotopic labeling : ¹⁸O-labeled nitro groups track oxygen transfer during reduction or hydrolysis .

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